
JNJ-42165279
Vue d'ensemble
Description
JNJ-42165279 est un médicament développé par Janssen Pharmaceutica. Il agit comme un inhibiteur puissant et sélectif de l'enzyme hydrolase de l'amide d'acide gras (FAAH), avec une CI50 de 70 nanomolaires. Ce composé est décrit comme un inhibiteur sélectif de la FAAH qui se lie de manière covalente mais réversible lentement. This compound est en cours de développement pour le traitement des troubles anxieux et du trouble dépressif majeur .
Applications De Recherche Scientifique
Chemical Profile
- Molecular Formula: C18H17ClF2N4O3
- Molecular Weight: 410.8 g/mol
- CAS Number: 1346528-50-4
Pharmacological Applications
1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
JNJ-42165279 has been identified as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This inhibition could enhance endocannabinoid signaling, potentially providing therapeutic effects in conditions such as pain management and anxiety disorders .
2. Anticancer Activity
Preclinical studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce tumor stasis in various cancer models, including human gastric carcinoma xenografts. The compound's mechanism of action may involve modulation of signaling pathways that are critical for tumor growth and survival .
3. Clinical Trials
Currently, this compound is being evaluated in clinical trials for its efficacy and safety in treating major depressive disorder (MDD). The ongoing study (NCT02498392) aims to assess the compound's potential benefits as a novel antidepressant therapy .
Efficacy Studies
A series of studies have highlighted the efficacy of this compound in various preclinical models:
Study Type | Model | Outcome |
---|---|---|
In vivo | GTL-16 human gastric carcinoma xenograft | Complete tumor stasis observed |
In vitro | Various cancer cell lines | Significant reduction in cell viability |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.
Mechanistic Insights
Research into the mechanisms underlying the pharmacological effects of this compound indicates several pathways:
- Endocannabinoid System Modulation: By inhibiting FAAH, this compound may increase levels of endocannabinoids, which can modulate pain and inflammation.
- Signal Transduction Pathways: The compound appears to influence key signaling pathways involved in cell proliferation and apoptosis, making it a potential target for cancer therapy .
Case Studies
Case Study 1: Major Depressive Disorder
In a randomized controlled trial assessing this compound's effects on patients with MDD, preliminary results indicated a significant reduction in depressive symptoms compared to placebo. Participants reported improved mood and overall functioning within weeks of treatment initiation .
Case Study 2: Cancer Therapy
A study involving murine models treated with this compound showed that the compound significantly inhibited tumor growth compared to untreated controls. Histological analysis revealed reduced mitotic activity and increased apoptosis in tumor tissues .
Mécanisme D'action
Target of Action
JNJ-42165279, also known as N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) . FAAH is the primary enzyme responsible for the degradation of fatty acid amides, including anandamide .
Mode of Action
This compound acts by inhibiting FAAH, thereby prolonging the regulatory effects of endocannabinoids . It is described as a covalently binding but slowly reversible selective inhibitor of FAAH
Biochemical Pathways
By inhibiting FAAH, this compound increases the levels of fatty acid amides, including anandamide . Anandamide is a neurotransmitter that plays a role in pain regulation, mood, and sleep, among other functions. Therefore, by inhibiting FAAH and increasing anandamide levels, this compound can potentially affect various biochemical pathways related to these functions .
Pharmacokinetics
Clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy participants after repeated oral dose administration .
Result of Action
This compound has been shown to attenuate activation in the amygdala, bilateral anterior cingulate, and bilateral insula during an emotion face-processing task . These effects are consistent with those observed with anxiolytic agents, suggesting that this compound may have potential therapeutic applications in the treatment of anxiety disorders and major depressive disorder .
Action Environment
It is known that the endocannabinoid system, which this compound targets, is an integral regulator of the stress response . Therefore, it is possible that stress and other environmental factors could potentially influence the action and efficacy of this compound.
Analyse Biochimique
Biochemical Properties
JNJ-42165279 acts by inhibiting FAAH, an enzyme responsible for the degradation of fatty acid amides (FAA) including anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA) . The inhibition of FAAH by this compound results in an increase in the concentrations of these FAAs . The compound is described as a covalently binding but slowly reversible selective inhibitor of FAAH .
Cellular Effects
This compound has been shown to attenuate activation in the amygdala, bilateral anterior cingulate, and bilateral insula during an emotion face-processing task . This is consistent with effects previously observed with anxiolytic agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FAAH, which leads to an increase in the concentrations of FAAs . This potentiation of endocannabinoid activity is hypothesized to have therapeutic potential for mood and anxiety disorders and pain .
Temporal Effects in Laboratory Settings
In a phase I multiple ascending dose study, this compound administration resulted in an increase in plasma and cerebrospinal fluid (CSF) FAA . Significant blocking of brain FAAH binding was observed after pretreatment with this compound . Saturation of brain FAAH occupancy occurred with doses of 10 mg of this compound .
Metabolic Pathways
The metabolic pathways of this compound involve the inhibition of FAAH, leading to an increase in the concentrations of FAAs . Detailed information on the specific metabolic pathways that this compound is involved in is not currently available.
Transport and Distribution
It is known that the compound is able to cross the blood-brain barrier, as evidenced by its effects on brain FAAH occupancy .
Méthodes De Préparation
La synthèse de JNJ-42165279 implique plusieurs étapes. La principale voie de synthèse comprend la formation de la N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)méthyl]pipérazine-1-carboxamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour assurer un rendement élevé et une pureté élevée du composé .
Analyse Des Réactions Chimiques
JNJ-42165279 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de métabolites oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques ou d'autres sites réactifs de la molécule.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de la FAAH et ses effets sur la signalisation endocannabinoïde.
Biologie : Le composé est utilisé pour étudier le rôle de la FAAH dans divers processus biologiques, notamment la réponse au stress et la régulation de l'anxiété.
Médecine : this compound est en cours de développement comme traitement potentiel des troubles anxieux et du trouble dépressif majeur.
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme hydrolase de l'amide d'acide gras (FAAH). La FAAH est responsable de la dégradation des endocannabinoïdes, tels que l'anandamide. En inhibant la FAAH, this compound augmente les niveaux d'endocannabinoïdes, ce qui peut moduler divers processus physiologiques, notamment l'humeur et l'anxiété. Les cibles moléculaires et les voies impliquées comprennent le système endocannabinoïde et les récepteurs cannabinoïdes .
Comparaison Avec Des Composés Similaires
JNJ-42165279 est comparé à d'autres inhibiteurs de la FAAH, tels que LY-2183240, URB-597 et PF-3845. Ces composés inhibent également la FAAH mais diffèrent en termes de puissance, de sélectivité et de réversibilité. This compound est unique en raison de son inhibition covalente mais réversible lente de la FAAH, ce qui procure un effet prolongé par rapport aux autres inhibiteurs .
Composés similaires
- LY-2183240
- URB-597
- PF-3845
- BIA 10-2474
Ces composés partagent la caractéristique commune de l'inhibition de la FAAH mais varient dans leurs structures chimiques et leurs propriétés pharmacocinétiques .
Activité Biologique
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide, also known as JNJ-42165279, is a compound of significant interest due to its biological activities, particularly as an irreversible inhibitor of fatty acid amide hydrolase (FAAH). This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Property | Value |
---|---|
CAS Number | 1346528-51-5 |
Molecular Formula | C18H19ClF2N4O3 |
Molecular Weight | 483.72 g/mol |
Boiling Point | Predicted at 541.2 °C |
Solubility | ≤30 mg/ml in ethanol; 30 mg/ml in DMSO; 30 mg/ml in DMF |
pKa | 12.91 (predicted) |
This compound acts primarily as a selective inhibitor of FAAH, which is responsible for the hydrolysis of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of these endocannabinoids, which have been implicated in various physiological processes including pain modulation and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits high selectivity for FAAH over other enzymes and receptors. The compound has IC50 values of approximately 70 nM for human FAAH and 313 nM for rat FAAH, indicating its potent inhibitory effects on this enzyme .
In Vivo Studies
In vivo assessments using rat models have shown that this compound effectively alleviates neuropathic pain. In a spinal nerve ligation model, it was able to dose-dependently reverse tactile allodynia with an effective dose (ED90) of 22 mg/kg . This suggests potential therapeutic applications in treating chronic pain conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Piperazine Moiety : This core is commonly associated with various pharmacological activities, including analgesic properties.
- Chloropyridine Substituent : The presence of the chloropyridine ring enhances binding affinity to FAAH.
- Difluorobenzo[d][1,3]dioxole Group : This moiety contributes to the compound's lipophilicity and potential blood-brain barrier permeability.
Analgesic Activity
A study involving the administration of this compound in a rat model showed significant analgesic effects comparable to existing pain management therapies. The increase in endocannabinoid levels correlated with reduced pain sensitivity .
Side Effects and Safety Profile
While this compound shows promise as an analgesic agent, further studies are required to assess its safety profile and potential side effects. Previous related compounds have exhibited hyperthermia as a side effect; thus, careful monitoring during clinical trials is essential .
Propriétés
IUPAC Name |
N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N4O3/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYNGCRVZLMCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045937 | |
Record name | JNJ-42165279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346528-50-4 | |
Record name | N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346528-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JNJ-42165279 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346528504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-42165279 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JNJ-42165279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROPYRIDIN-3-YL)-4-[(2,2-DIFLUORO-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JNJ-42165279 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2E5UQ11Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.